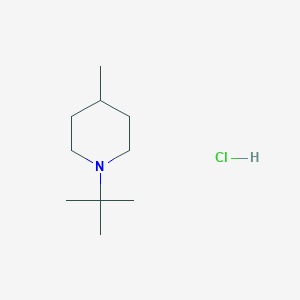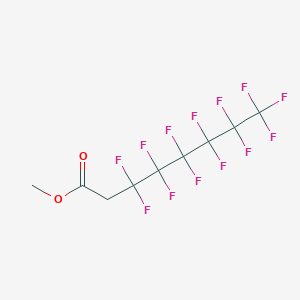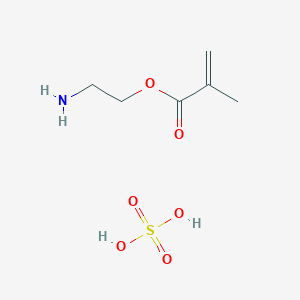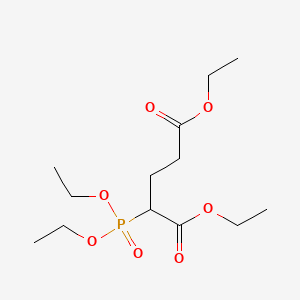
Diethyl 2-diethoxyphosphorylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-diethoxyphosphorylpentanedioate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a phosphoryl group bonded to two ethoxy groups and a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-diethoxyphosphorylpentanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-diethoxyphosphorylpentanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the formation of enolate ions.
Alkyl halides: Employed in alkylation reactions.
Aqueous hydrochloric acid: Utilized for hydrolysis and decarboxylation reactions.
Major Products Formed
Alpha-substituted malonic esters: Formed through alkylation.
Substituted monocarboxylic acids: Resulting from decarboxylation.
Applications De Recherche Scientifique
Diethyl 2-diethoxyphosphorylpentanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and other therapeutic applications.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays.
Mécanisme D'action
The mechanism of action of diethyl 2-diethoxyphosphorylpentanedioate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, ultimately exerting their effects through the modification of target molecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A structurally similar compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: Another phosphonate ester with comparable reactivity.
Uniqueness
Diethyl 2-diethoxyphosphorylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
66324-59-2 |
|---|---|
Formule moléculaire |
C13H25O7P |
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
diethyl 2-diethoxyphosphorylpentanedioate |
InChI |
InChI=1S/C13H25O7P/c1-5-17-12(14)10-9-11(13(15)18-6-2)21(16,19-7-3)20-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
DLTFFRUPBFVOQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


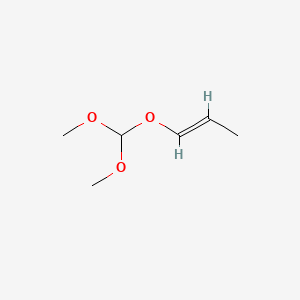
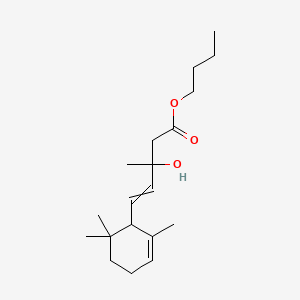
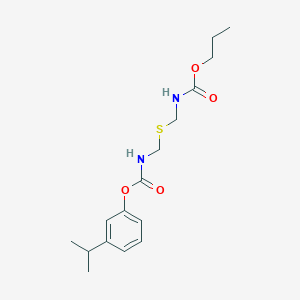

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
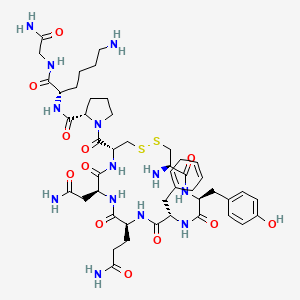

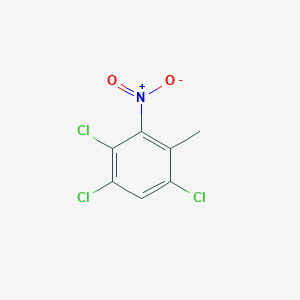

![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
